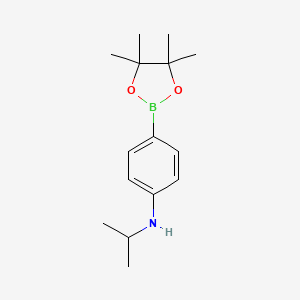

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1256360-63-0) is a boronate ester featuring a pinacol-protected boron atom attached to an aniline moiety substituted with an isopropyl group at the nitrogen. Its molecular formula is C₁₅H₂₄BNO₂ (MW: 261.17 g/mol), and it is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The compound is commercially available with ≥97% purity and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQCOTSTUVAICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682396 | |

| Record name | N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-63-0 | |

| Record name | N-(Propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate in an organic solvent such as toluene.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Aniline derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the boronic ester group can interact with enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The following analogs share the core 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure but differ in N-substituents, leading to variations in steric bulk, electronic effects, and reactivity:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., dimethyl, diethyl) enhance the electron density of the boron center, increasing its reactivity in Suzuki-Miyaura couplings. Conversely, bulky substituents (e.g., diphenyl) may reduce catalytic efficiency .

- Stability : The isopropyl derivative’s stability at 2–8°C contrasts with the dimethyl analog, which is stable at room temperature, likely due to reduced steric strain .

Biological Activity

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that combines an isopropyl group with a dioxaborolane moiety. This structural configuration suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthetic applications, and relevant case studies.

- Molecular Formula : C₁₅H₂₄BNO₂

- Molecular Weight : 261.17 g/mol

- CAS Number : 1256360-63-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds containing dioxaborolane derivatives exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

- A related compound demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

-

Pharmacokinetics and Toxicology :

- The pharmacokinetic profile of similar compounds indicates moderate oral bioavailability and favorable clearance rates. For example, a related derivative exhibited a half-life of approximately 26 hours and a clearance rate of 1.5 L/h/kg following intravenous administration .

- Toxicological assessments have shown acceptable safety profiles at high doses (up to 2000 mg/kg) in animal models .

- Mechanism of Action :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against clinical isolates of resistant bacteria. The results indicated that certain derivatives achieved MIC values as low as 0.25 μg/mL against resistant strains such as MRSA and VRE (Vancomycin-resistant Enterococcus) . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study involving Sprague-Dawley rats, a related compound demonstrated a C_max of 592 ± 62 mg/mL and a bioavailability of approximately 40% following oral administration . These findings highlight the potential for effective systemic delivery in therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended storage conditions for N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to ensure stability?

The compound should be stored refrigerated (0–6°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Moisture-sensitive boronic esters degrade rapidly in humid environments, and thermal instability necessitates avoidance of prolonged exposure to temperatures >25°C . Regular monitoring via -NMR or HPLC is advised to assess purity over time.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- - and -NMR : Confirm the integrity of the boronate ester (characteristic peak at ~30–35 ppm) and isopropyl/aniline substituents .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] for C _{24}BNO: 278.1928).

- FT-IR : Identify B-O vibrations (~1,350 cm) and N-H stretches (~3,400 cm) .

Q. How is this compound typically used in cross-coupling reactions?

It serves as a boronic ester precursor in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation. A standard protocol involves:

- Catalyst: Pd(PPh) (2–5 mol%)

- Base: NaCO (2 equiv) in a 3:1 THF/HO mixture at 80–100°C .

- Workup: Purification via silica gel chromatography (hexane/EtOAc).

Advanced Research Questions

Q. How can steric hindrance from the isopropyl group impact coupling efficiency, and what strategies mitigate this?

The isopropyl group on the aniline nitrogen introduces steric bulk, potentially slowing transmetallation in Suzuki reactions. To enhance efficiency:

Q. What analytical challenges arise in quantifying trace degradation products, and how are they resolved?

Degradation (e.g., hydrolysis to boronic acid) produces low-concentration byproducts. Solutions include:

Q. How does the electronic nature of the aniline substituent influence reactivity in photoredox catalysis?

The electron-donating isopropyl group increases the electron density of the boronate, potentially enhancing oxidative addition in Pd-mediated reactions. Computational studies (DFT) suggest:

Q. What precautions are critical when scaling up reactions involving this compound?

- Exothermicity control : Use jacketed reactors to manage heat during large-scale couplings.

- Oxygen exclusion : Degassing solvents (N/Ar sparging) prevents Pd catalyst deactivation .

- Waste management : Boron-containing byproducts require neutralization (e.g., with Ca(OH)) before disposal .

Methodological Design Considerations

Q. How to design a kinetic study to evaluate hydrolysis rates under varying pH conditions?

Q. What computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.